Cas no 869067-84-5 (2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide)

2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
- Acetamide, 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-[(2-chlorophenyl)methyl]-
- CHEMBL1547527
- HMS2536A10
- MLS000724961
- 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
- SR-01000016952
- 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide
- AKOS024614413
- AB00548829-02
- 869067-84-5
- SR-01000016952-1
- F1847-0064
- SMR000237033
- 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide
-
- インチ: 1S/C13H14ClN5O2S/c1-8-12(21)19(15)13(18-17-8)22-7-11(20)16-6-9-4-2-3-5-10(9)14/h2-5H,6-7,15H2,1H3,(H,16,20)
- InChIKey: DPLKHMHDDIBEBV-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)CSC1N(N)C(=O)C(C)=NN=1
計算された属性
- せいみつぶんしりょう: 339.0556736g/mol
- どういたいしつりょう: 339.0556736g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.45±0.46(Predicted)
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1847-0064-20μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-5μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-30mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-1mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-4mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-25mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-2μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-10μmol |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-10mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1847-0064-20mg |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
869067-84-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamideに関する追加情報
Compound CAS No: 869067-84-5 - 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide
The compound with CAS number 869067-84-5, known as 2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide, is a complex organic molecule with a diverse range of potential applications in various fields. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities.
The molecular structure of this compound is characterized by a triazine ring system, which is a six-membered ring containing three nitrogen atoms. The triazine ring is further substituted with an amino group, a methyl group, and an oxo group, making it highly functionalized. The sulfanyl group attached to the triazine ring introduces additional reactivity and versatility to the molecule. Furthermore, the N-(2-chlorophenyl)methylacetamide moiety adds aromaticity and enhances the compound's stability and bioavailability.
Recent studies have highlighted the potential of this compound in the field of agricultural chemistry. Researchers have explored its role as a herbicide and fungicide due to its ability to inhibit key enzymes involved in plant growth and fungal metabolism. The triazine moiety has been shown to play a critical role in these activities by acting as a site for enzyme binding and subsequent inhibition.
In addition to its agricultural applications, this compound has also been investigated for its potential in the pharmaceutical industry. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress. This makes it a promising candidate for the development of drugs targeting conditions such as arthritis and neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazine ring through condensation reactions and the subsequent functionalization with the sulfanyl and acetamide groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to optimize the yield and purity of this compound.
From an environmental perspective, this compound has been subjected to rigorous testing to assess its biodegradability and ecotoxicity. Initial results suggest that it has a moderate environmental footprint, with controlled degradation under aerobic conditions. However, further research is needed to fully understand its long-term impact on ecosystems.
In conclusion, the compound with CAS number 869067-84-5 represents a significant advancement in organic chemistry due to its versatile structure and diverse applications. As research continues to uncover its full potential, it is expected to play an increasingly important role in both agricultural and pharmaceutical sectors.
869067-84-5 (2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-chlorophenyl)methylacetamide) 関連製品
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